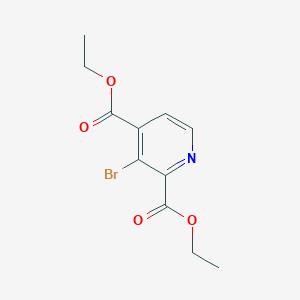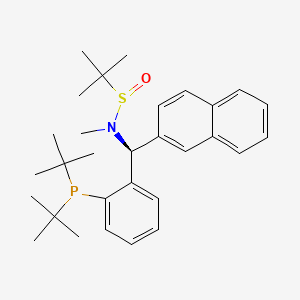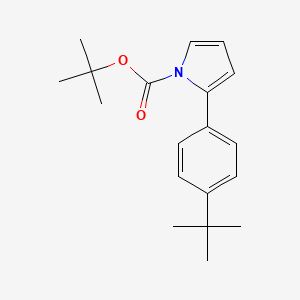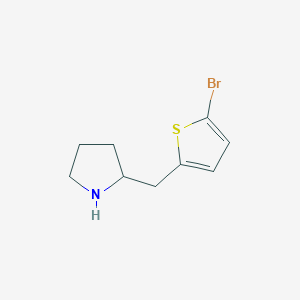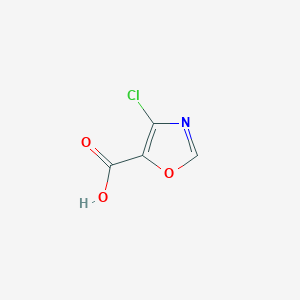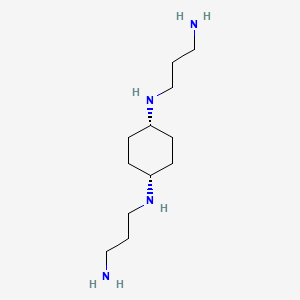
N1,N1'-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) is an organic compound with the molecular formula C12H28N4. It is a diamine derivative where two propane-1,3-diamine groups are connected via a cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) typically involves the reaction of cyclohexane-1,4-diamine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of cyclohexane-1,4-diamine attack the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amine groups can interact with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-aminopropyl)ethylenediamine
- N,N’-Bis(3-aminopropyl)-1,2-ethanediamine
- N,N’-Bis(3-aminopropyl)cyclohexanediamine
Uniqueness
N1,N1’-(Cyclohexane-1,4-diyl)bis(propane-1,3-diamine) is unique due to its cyclohexane core, which imparts rigidity and conformational stability to the molecule. This structural feature distinguishes it from other similar compounds, making it particularly useful in applications requiring stable and robust molecular frameworks.
Properties
Molecular Formula |
C12H28N4 |
|---|---|
Molecular Weight |
228.38 g/mol |
IUPAC Name |
1-N,4-N-bis(3-aminopropyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C12H28N4/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h11-12,15-16H,1-10,13-14H2 |
InChI Key |
PYBOSIQOXDJMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCCCN)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


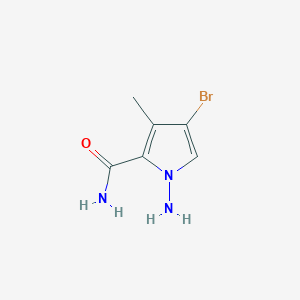
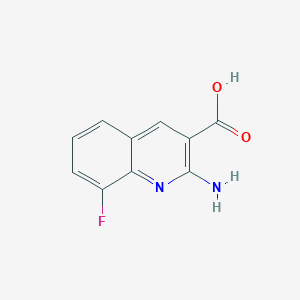

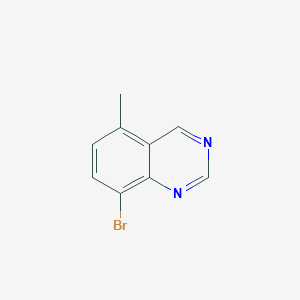
![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)
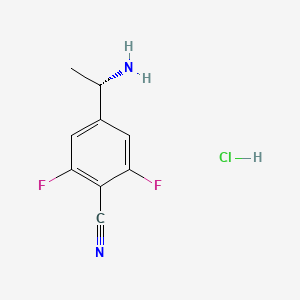
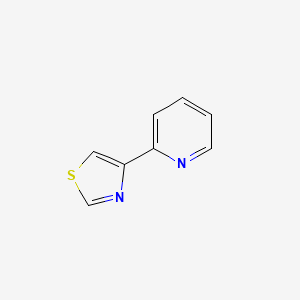
![6-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B15329955.png)
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)
